1-Tetralone

Description

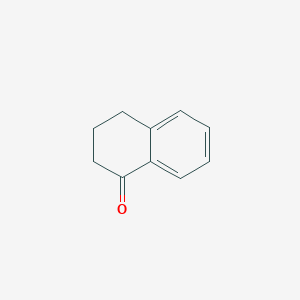

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLHPRDBBAGVEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027175 | |

| Record name | 1,2,3,4-Tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] Amber colored liquid; [MSDSonline] | |

| Record name | 1-Tetralone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

255-257 °C @ 760 MM HG | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

129 °C, 265 °F | |

| Record name | 1-Tetralone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0988 @ 16 °C/4 °C | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg], 0.02 MM HG @ 20 °C | |

| Record name | 1-Tetralone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

529-34-0, 29059-07-2 | |

| Record name | 1-Tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tetralone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydronaphthalen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029059072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-TETRALONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-dihydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TETRALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VT52A15HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

8 °C | |

| Record name | 1-TETRALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for 1 Tetralone and Its Derivatives

Direct Synthesis Approaches

Liquid Phase Catalytic Oxidation of Tetralin

The liquid phase catalytic oxidation of tetralin presents a significant pathway for the synthesis of 1-tetralone, an important intermediate in the production of pharmaceuticals, agrochemicals, and dyes. scirp.orgscispace.com Achieving selective oxidation of tetralin to this compound, particularly through environmentally friendly, low-temperature processes, has been a long-standing challenge in chemical synthesis. scirp.orgscispace.com

A notable advancement in this area is the use of a layered double hydroxide (B78521) (LDH)-hosted sulphonato-salen-nickel(II) complex, denoted as LDH-[Ni-salen], as a heterogeneous catalyst. scirp.orgscispace.com This catalyst facilitates the room-temperature oxidation of tetralin to this compound. scirp.orgscispace.com The LDH, a class of anionic clays, serves as a solid support for the nickel-salen complex, creating a stable and reusable catalytic system. psu.edu The successful incorporation of the nickel-salen complex within the LDH structure has been confirmed through various analytical techniques, including powder X-ray diffraction, Fourier transform infrared spectroscopy, and scanning electron microscopy. scirp.orgscispace.comscirp.org Theoretical calculations using Density Functional Theory have also been employed to understand the orientation of the Ni-salen compound within the layered structure. scirp.orgscispace.comscirp.org

The catalytic activity is attributed to the Ni(II) sites within the LDH-[Ni-salen] structure. scirp.orgscispace.com Hot filtration experiments and catalyst recycling tests have demonstrated that the oxidation process occurs on these specific sites and that the catalyst can be reused multiple times without a significant loss of activity or selectivity. scirp.orgscispace.com

The efficiency of the liquid phase oxidation of tetralin to this compound is highly dependent on the reaction conditions.

Temperature and Pressure: Research has demonstrated the feasibility of conducting the oxidation at ambient temperature (25°C) and atmospheric pressure. scirp.orgscispace.com In one study, using an LDH-[Ni-salen] catalyst, a 45.5% conversion of tetralin was achieved with a 77.2% selectivity to this compound after 24 hours under these conditions. scirp.orgscispace.comscirp.org Other studies have explored higher temperatures, such as 70°C, where a layered double hydroxide-hosted salen-nickel(II) compound showed 72.3% activity and 72% selectivity. scirp.orgscirp.org Another system using a (3MnOₓ–CoOᵧ)₀.₀₄/γ-Al₂O₃ catalyst found optimal conditions at 120°C, achieving 68% tetralin conversion and 75% α-tetralone selectivity. researchgate.net

Oxidant: The choice of oxidant is crucial for the selective conversion of tetralin. A combination of trimethylacetaldehyde (B18807) and molecular oxygen (O₂) has proven to be an effective oxidant system. scirp.orgpsu.edu For instance, using this combination with the LDH-[Ni-salen] catalyst at 25°C and 14.5 psi of molecular oxygen, significant conversion and selectivity were obtained. scirp.orgscispace.comscirp.org The in-situ generation of acylperoxy radicals from this system is considered more efficient than using tert-butyl hydroperoxide. psu.edu Other research has also highlighted the use of tert-butyl hydroperoxide or a combination of an aldehyde and O₂ as effective oxidant systems. researchgate.net

Table 1: Effect of Reaction Conditions on Tetralin Oxidation

| Catalyst | Oxidant | Temperature (°C) | Pressure | Conversion (%) | Selectivity to this compound (%) | Source(s) |

|---|---|---|---|---|---|---|

| LDH-[Ni-salen] | Trimethylacetaldehyde + O₂ | 25 | Atmospheric | 45.5 | 77.2 | scirp.orgscispace.com |

| LDH-hosted salen-nickel(II) | Trimethylacetaldehyde + O₂ | 70 | Atmospheric | 72.3 | 72.0 | scirp.orgscirp.org |

| CrAPO-5 | Pivalaldehyde + O₂ | Room Temperature | 1 atm | - | 53.7 (yield) | researchgate.net |

| CrAPO-5 | Aldehyde + O₂ | 80 | 1 atm | - | 69.6 (yield) | researchgate.net |

| (3MnOₓ–CoOᵧ)₀.₀₄/γ-Al₂O₃ | O₂ | 120 | - | 68 | 75 | researchgate.net |

| Cu(II) imidazolyl complexes | Air | 100 | 35 atm | 52–57 | 39–43 | mdpi.com |

Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation provides a classic and versatile method for the synthesis of this compound and its derivatives. This approach typically involves the cyclization of a suitable precursor under acidic conditions.

The intramolecular Friedel-Crafts acylation of 4-arylbutanoic acids is a primary route to this compound. wikipedia.org In this reaction, the carboxylic acid group acylates the aromatic ring, leading to the formation of the six-membered ketone ring. This cyclization is commonly promoted by strong acids. Polyphosphoric acid and methanesulfonic acid are effective catalysts for this transformation. wikipedia.org The precursor, 4-phenylbutanoic acid, can be synthesized from 3-benzoylpropanoic acid through catalytic hydrogenation. wikipedia.org 3-Benzoylpropanoic acid itself is accessible via a Haworth reaction between benzene (B151609) and succinic anhydride (B1165640). wikipedia.org

Modern advancements in Friedel-Crafts acylation have focused on the use of catalytic amounts of Lewis acids to drive the reaction, offering a more sustainable alternative to traditional stoichiometric methods. researchgate.net Metal triflates (M(OTf)ₓ) have emerged as highly effective and water-tolerant Lewis acid catalysts for these reactions. researchgate.netacs.orgnih.gov

The use of metal triflates, such as bismuth(III) triflate (Bi(OTf)₃) or praseodymium(III) triflate (Pr(OTf)₃), in catalytic amounts (e.g., 5-10 mol%) can efficiently catalyze the intramolecular acylation of 4-arylbutanoic acids to yield 1-tetralones. researchgate.netacs.orggoogle.com These catalysts have demonstrated high activity, allowing for good to excellent yields of the corresponding cyclic ketones. acs.org The reactions can often be carried out in conventional organic solvents or even in greener alternatives like deep eutectic solvents. acs.orgnih.gov A significant advantage of metal triflate catalysis is the potential for catalyst recovery and reuse without a substantial loss of performance. researchgate.netacs.orgnih.gov

Table 2: Catalysts in Intramolecular Friedel-Crafts Acylation of 4-Arylbutanoic Acids

| Catalyst | Reaction Conditions | Yield (%) | Source(s) |

|---|---|---|---|

| Polyphosphoric acid / Methanesulfonic acid | - | - | wikipedia.org |

| Bismuth(III) bis(trifluoromethanesulfonyl)amide [Bi(NTf₂)₃] | Heating | Quantitative | wikipedia.org |

| Metal Triflates (e.g., Bi(OTf)₃, Ga(OTf)₃) | - | Good | google.com |

| Praseodymium(III) triflate (Pr(OTf)₃) | Microwave irradiation, 100°C, 10 min | >75 | acs.org |

| Nafion-H (perfluorinated sulfonic acid resin) | - | - | acs.org |

Green Chemistry Approaches to Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental reaction for the synthesis of aryl ketones, including this compound. sigmaaldrich.comresearchgate.net Traditional methods often rely on stoichiometric amounts of strong Lewis acids, such as aluminum chloride, which can generate significant waste. researchgate.netorganic-chemistry.org Green chemistry initiatives have spurred the development of more environmentally benign alternatives.

One such approach involves the use of metal triflates, which are effective catalysts for the intramolecular Friedel-Crafts acylation of 4-arylbutyric acids to yield 1-tetralones. researchgate.net These reactions can be conducted in ionic liquids under microwave irradiation, which often leads to shorter reaction times and improved yields. researchgate.netresearchgate.net A key advantage of this system is the ability to recover and reuse the catalytic metal triflate and the ionic liquid, significantly reducing waste. researchgate.net For instance, the intramolecular cyclization of 4-phenylbutanoic acid to this compound has been achieved in excellent yields using this method. researchgate.net

Another green methodology utilizes silica (B1680970) gel-supported aluminum trichloride (B1173362) (SiO2-AlCl3) as a heterogeneous catalyst. tubitak.gov.tr This catalyst facilitates the intramolecular Friedel-Crafts acylation of 4-phenylbutyric acid to produce this compound in high yield under mild conditions. tubitak.gov.tr The solid-supported catalyst can be easily recovered and reused without a significant loss of activity, offering a more sustainable process compared to homogeneous systems. tubitak.gov.tr

Researchers have also explored the use of cyanuric chloride and aluminum chloride in pyridine (B92270) at room temperature for both inter- and intramolecular Friedel-Crafts acylations. organic-chemistry.org This method successfully produces this compound from the corresponding carboxylic acid in a short reaction time with high yield. organic-chemistry.org The use of carboxylic acids as acylating agents is advantageous as the only byproduct is water. organic-chemistry.org

Oxidative Coupling Reactions

Oxidative coupling reactions provide a powerful tool for the construction of carbon-carbon bonds and have been applied to the synthesis of this compound derivatives.

Chemo- and Solvent-Dependent Oxidative Coupling of 1-Aryl-1,3-Dicarbonyls with Styrene (B11656)

A notable example of oxidative coupling is the reaction between 1-aryl-1,3-dicarbonyls and styrene, which can be directed to form either dihydrofuran derivatives or α-tetralones depending on the solvent used. nih.govnih.gov When the reaction is performed in methanol (B129727), dihydrofurans are the primary products. nih.govnih.gov However, conducting the reaction in solvents like acetonitrile (B52724) or methylene (B1212753) chloride selectively yields α-tetralones. nih.govnih.gov This solvent-dependent chemoselectivity is attributed to the role of the solvent in assisting the deprotonation of a radical cation intermediate. nih.gov The methodology is quite general, working with a variety of 1-aryl-1,3-dicarbonyls and providing good to very good yields of the desired products under mild conditions and with short reaction times. nih.gov

Role of Cerium(IV) Reagents

Cerium(IV) reagents, particularly ceric ammonium (B1175870) nitrate (B79036) (CAN), are widely used as single-electron oxidants in organic synthesis. americanelements.comlehigh.edu In the context of the oxidative coupling of 1-aryl-1,3-dicarbonyls with styrene, CAN is instrumental in generating the necessary radical and radical cation intermediates. nih.govlehigh.edu The reaction mechanism is proposed to start with the oxidation of the enol tautomer of the dicarbonyl compound by Ce(IV) to form a radical cation. nih.gov The subsequent reaction pathway, leading to either dihydrofurans or α-tetralones, is then influenced by the solvent's ability to mediate deprotonation and other steps. nih.gov The versatility and cost-effectiveness of CAN make it a valuable reagent in these transformations. nih.govlehigh.edu

Ring Expansion Reactions

Ring expansion reactions offer an alternative and often regioselective route to cyclic ketones like this compound, starting from smaller ring systems.

Silver-Catalyzed Ring Expansion of Tertiary Cyclobutanols

A facile and regioselective synthesis of 1-tetralones can be achieved through the silver-catalyzed ring expansion of tertiary cyclobutanols. rsc.orgrsc.org This method provides access to a diverse range of this compound building blocks under mild reaction conditions. rsc.orgrsc.org The reaction is tolerant of various substituents on the aromatic ring, regardless of their electronic properties or steric hindrance. rsc.orgrsc.org The tertiary cyclobutanol (B46151) precursors are readily prepared by the addition of aryl Grignard reagents to cyclobutanones. rsc.org Mechanistic studies, including preliminary experimental and DFT studies, suggest that the reaction proceeds through a radical-mediated sequence involving C–C bond cleavage followed by C–C bond formation. rsc.orgrsc.org Silver nitrate (AgNO3) has been identified as a particularly effective catalyst for this transformation. ccsenet.org

Proton-Coupled Electron Transfer Mediated Ring Expansion of Cyclopropanols

A metal-free approach for the synthesis of this compound derivatives involves the ring expansion of cyclopropanols containing a pendant styrene moiety, which is enabled by proton-coupled electron transfer (PCET). nii.ac.jporganic-chemistry.orgacs.org This reaction utilizes an organic photoredox catalyst to generate an alkoxy radical from the cyclopropanol. nii.ac.jporganic-chemistry.org This radical then undergoes β-scission, driven by the relief of ring strain, to form a primary alkyl radical intermediate. nii.ac.jporganic-chemistry.org Subsequent regioselective cyclization onto the pendant alkene moiety yields the this compound framework. nii.ac.jporganic-chemistry.org This method is notable for its mild conditions and avoidance of transition metal catalysts, which reduces metal waste. organic-chemistry.org It allows for the synthesis of 1-tetralones with substituents at the benzylic position. nii.ac.jpacs.org

Catalytic Cyclization of Enynones

A modern and efficient approach to constructing the this compound skeleton involves the catalytic cyclization of enynones. This method offers a pathway to multisubstituted tetralones from readily available starting materials. google.comgoogle.comscirp.org

Synergistic Copper/Amine Catalysis

An innovative strategy for the synthesis of this compound derivatives is the synergistic copper- and amine-catalyzed cyclization of enynones. google.comscirp.orgscirp.org This dual catalytic system, where two distinct catalysts simultaneously activate the nucleophile and electrophile, enables transformations that are challenging to achieve through conventional methods. google.com The process involves the activation of an internal alkyne by a transition metal, such as copper, while a nucleophilic amine assists in the reaction cascade. google.com This cooperative catalysis is a powerful tool for developing new and efficient chemical reactions. google.com

The reaction facilitates the straightforward construction of multisubstituted tetralones. google.comscirp.org A proposed mechanism suggests that the catalytic cycle begins with the formation of a copper-alkyne complex. A primary amine then attacks the ketonic carbon, initiating an intramolecular 6-endo-dig carbocyclization. This is followed by an oxygen-transfer process, assisted by the nitrogen lone pair, leading to the formation of an imine intermediate, which then proceeds to the final tetralone product. google.com

Regioselective Oxygen Atom Transfer and Intramolecular Michael Addition

The synergistic copper/amine catalysis is characterized by two key mechanistic steps: a regioselective oxygen atom transfer and a stereoselective intramolecular Michael addition. google.comscirp.orgresearchgate.net The amine catalyst is believed to assist in the regioselective transfer of an oxygen atom from the ketone functional group to the alkyne. google.com

Following the oxygen transfer, a stereoselective intramolecular Michael addition cyclization occurs. google.comgoogle.com The high stereoselectivity of this cyclization is rationalized by considering the π-π stacking effect of a nearby aryl moiety, which directs the formation of the cyclic structure. google.com This tandem process allows for the efficient assembly of the tetralone framework. google.comscirp.org

Dehydroaromatization of Tetralin

The oxidation of tetralin (1,2,3,4-tetrahydronaphthalene) to this compound is a significant industrial process, as this compound is a valuable intermediate for pharmaceuticals and agrochemicals. scirp.orgsoton.ac.uk This transformation is a dehydroaromatization reaction that selectively functionalizes the benzylic position of the tetralin core.

The liquid-phase oxidation of tetralin with oxygen or air is a common method. google.com The primary product of this oxidation is often α-tetralyl hydroperoxide (THP), which can then be converted to this compound and 1-tetralol. google.comsoton.ac.uk The key challenge is to maximize the selectivity towards this compound over its corresponding alcohol. soton.ac.uk Various catalytic systems have been developed to achieve this goal.

Catalysts based on transition metals are widely employed. Chromium-based catalysts, such as chromium(III) salts, chromium-incorporated molecular sieves like CrAPO-5, and Cr₂O₃ supported on γ-Al₂O₃, have shown high selectivity for this compound. google.comresearchgate.netoup.comsciengine.comkentech.ac.kr For instance, a CrAPO-5 material with a hierarchical pore structure demonstrated 97% selectivity to this compound at 88% tetralin conversion when using trimethylacetaldehyde and O₂ as the oxidant system. kentech.ac.kr

Other effective catalytic systems include:

Cobalt and Copper: A binary catalyst system of a soluble chromium or cobalt compound with an N,N-dialkyl substituted carboxylic acid amide has been reported to be highly efficient. google.com Additionally, a mixture of water-soluble inorganic iron and copper salts can be used to decompose the intermediate THP to this compound with high yield. google.com

Nickel: A layered double hydroxide-hosted sulphonato-salen-nickel(II) complex has been used for the room-temperature oxidation of tetralin, achieving 77.2% selectivity to this compound at 45.5% conversion. scirp.orgscirp.org

Vanadium: Vanadium complexes with pyrazolone-based ligands, using H₂O₂ as the oxidant, are also active catalysts for this transformation. researchgate.net

The reaction conditions, including temperature, solvent, and the choice of oxidant, play a crucial role in the product distribution. researchgate.netoup.comkentech.ac.kr For example, the use of co-oxidants like aldehydes can generate acylperoxy radicals in situ, which have been shown to be more effective than other oxidants like tert-butyl hydroperoxide. researchgate.netkentech.ac.kr

| Catalyst System | Oxidant | Temperature (°C) | Conversion (%) | Selectivity to this compound (%) |

| CrAPO-5H | Trimethylacetaldehyde / O₂ | 80 | 88 | 97 |

| Cr₂O₃/γ-Al₂O₃ (7.5%) | O₂ | 120 | 50.1 | 79.7 |

| LDH-[Ni-salen] | Trimethylacetaldehyde / O₂ | 25 | 45.5 | 77.2 |

| Tris(acetylacetonato)chromium(III) / N,N-dimethylacetamide | O₂ | - | 27.2 | 93.0 |

| V(IV/V) complexes | H₂O₂ | - | - | - |

Nitration of this compound

Nitration is a fundamental reaction for introducing the nitro (-NO₂) group onto the this compound scaffold, which serves as a versatile precursor for further functionalization. scirp.orgresearchgate.netarkat-usa.org The position of nitration can be directed to either the aromatic or the aliphatic ring depending on the chosen strategy and reaction conditions. scirp.org

Direct Nitration Strategies

Direct nitration of the aromatic ring of this compound is a common method, though it can often result in low yields and mixtures of isomers. scirp.org The reaction conditions are critical and need to be carefully controlled. Various nitrating agents and solvent systems have been explored to improve yields and regioselectivity.

Commonly, a mixture of nitric acid and a strong acid like sulfuric acid is used. For example, treating this compound with potassium nitrate in concentrated sulfuric acid at low temperatures can yield 7-nitro-1-tetralone (B1293709). oup.com Another set of conditions involves using fuming nitric acid at 0-8°C, which has been reported to produce the 7-nitro isomer as the major product. scirp.org The use of trifluoroacetic anhydride (TFAA) with ammonium nitrate in dichloromethane (B109758) is another effective method for the synthesis of 7-nitro-1-tetralone. scirp.org

Nitration can also occur on the aliphatic ring. For instance, 2-nitro-1-tetralone can be synthesized by treating this compound with alkyl nitrates in the presence of a base like potassium ethoxide. scirp.org It has been noted that the presence of alcohol as a solvent can be detrimental to the product yield in these reactions, and low temperatures (-30°C) are often beneficial. scirp.org

A summary of various direct nitration conditions is presented below:

| Reagents | Solvent | Temperature | Major Product(s) | Yield (%) | Reference |

| H₂SO₄ / HNO₃ | - | -15-0°C | 6-nitro-1-tetralone, 7-nitro-1-tetralone | 26, 55 | scirp.org |

| Fuming HNO₃ | - | 0-8°C | 7-nitro-1-tetralone | Major | scirp.org |

| TFAA / NH₄NO₃ | Dichloromethane | -15-0°C | 7-nitro-1-tetralone | ~58 | scirp.org |

| Cu(NO₃)₂ / Ac₂O | Diethyl ether | Room Temp. | 5-nitro- & 7-nitro-1-tetralone | 46, 42 | scirp.org |

| Amyl nitrate / tBuOK | - | -30°C | 2-nitro-1-tetralone | 46.2 | scirp.org |

Indirect Preparation via Nitro-Precursors

Due to the often low yields associated with direct nitration, indirect methods involving the synthesis and subsequent cyclization of nitro-precursors are valuable alternatives. scirp.org

One such approach is the intramolecular Friedel-Crafts acylation of a substituted γ-phenylbutyric acid. For example, the cyclization of 4-(2-nitrobenzene)butyric acid using fluorosulfonic acid (FSO₃H) can produce a mixture of 5-nitro- and 7-nitro-1-tetralone. scirp.org The selectivity can be influenced by the reaction conditions and the specific precursor used. Refluxing 4-(2-nitrobenzene)butyronitrile with FSO₃H yields 5-nitro-1-tetralone exclusively. Similarly, using a superacid system like FSO₃H-SbF₅ with 4-(2-nitrobenzene)butyric acid also affords the 5-nitro isomer as the sole product in high yield. scirp.org

Another indirect route involves the nitration of tetralin followed by oxidation. Nitration of tetralin yields a mixture of 5-nitrotetralin and 6-nitrotetralin. After separation, the 5-nitrotetralin can be oxidized using chromium trioxide (CrO₃) in acetic acid to give a mixture of nitro-1-tetralone isomers. scirp.org

| Precursor | Reagents | Product(s) | Overall Yield (%) | Reference |

| 4-(2-nitrobenzene)butyric acid | FSO₃H, reflux | 5-nitro- & 7-nitro-1-tetralone | 68 | scirp.org |

| 4-(2-nitrobenzene)butyronitrile | FSO₃H, reflux | 5-nitro-1-tetralone | 68 | scirp.org |

| 4-(2-nitrobenzene)butyric acid | FSO₃H / SbF₅, reflux | 5-nitro-1-tetralone | 81 | scirp.org |

| 5-Nitrotetralin | CrO₃, AcOH | Mixture of nitro-1-tetralones | 8.4 | scirp.org |

Asymmetric Synthesis of Chiral this compound Derivatives

The generation of stereocenters with high fidelity is a critical challenge in modern synthetic chemistry. For this compound derivatives, the asymmetric installation of substituents, especially at the C4 position, has been the subject of extensive research. The following sections detail prominent and effective strategies to achieve this.

Enantioselective Catalysis

Catalytic asymmetric reactions offer an efficient and atom-economical route to enantioenriched products. Various catalytic systems based on transition metals and organocatalysts have been successfully applied to the synthesis of chiral 1-tetralones.

The reaction cascade involves the cleavage of a C-C bond in the cyclopentanone (B42830) ring and a subsequent intramolecular C-H functionalization to form the six-membered tetralone ring. nih.govsci-hub.se This bond reorganization effectively transfers the stereochemical information from the β-position of the cyclopentanone to the C4-position of the this compound product. nih.gov This transformation has been successfully applied to the collective and concise syntheses of various terpenoid natural products. sci-hub.se

The scalability of this method has been demonstrated, with gram-scale reactions proceeding efficiently, albeit with a slight decrease in regioselectivity at lower catalyst loadings. nih.gov The resulting enantioenriched this compound products can be further elaborated into more complex molecular architectures, such as tetracycles through Fischer indole (B1671886) synthesis. nih.gov

Table 1: Rh-Catalyzed C-C Activation for this compound Synthesis Data sourced from multiple studies. nih.gov

| Entry | Cyclopentanone Substrate | Rh-Catalyst System | Product (this compound Derivative) | Yield (%) | Regioselectivity (Tetralone:Indanone) | Enantiospecificity (es) |

| 1 | 3-(4-methoxyphenyl)-3-methylcyclopentan-1-one | [Rh(cod)Cl]₂ / Ligand | 4-(4-methoxyphenyl)-4-methyl-3,4-dihydronaphthalen-1(2H)-one | 85 | 10:1 | 99% |

| 2 | 3-methyl-3-phenylcyclopentan-1-one | [Rh(cod)Cl]₂ / Ligand | 4-methyl-4-phenyl-3,4-dihydronaphthalen-1(2H)-one | 82 | 8:1 | >99% |

| 3 | 3-(4-fluorophenyl)-3-methylcyclopentan-1-one | [Rh(cod)Cl]₂ / Ligand | 4-(4-fluorophenyl)-4-methyl-3,4-dihydronaphthalen-1(2H)-one | 78 | 12:1 | 98% |

The necessary chiral 3-arylcyclopentanone precursors for the aforementioned Rh-catalyzed C-C activation are typically synthesized via a palladium-catalyzed asymmetric 1,4-addition (or conjugate addition) of arylboronic acids to cyclopentenones. nih.govsci-hub.senih.gov This reaction is a cornerstone of modern asymmetric synthesis for creating β-aryl carbonyl compounds. beilstein-journals.orgbeilstein-journals.orgnih.gov

Table 2: Pd-Catalyzed Asymmetric 1,4-Addition to Cyclopentenones Data sourced from a representative study. nih.gov

| Entry | Cyclopentenone | Arylboronic Acid | Catalyst System | Product (3-Arylcyclopentanone) | Yield (%) | Enantiomeric Ratio (er) |

| 1 | 2-methylcyclopent-2-en-1-one | Phenylboronic acid | 10 mol% Pd(TFA)₂, 12 mol% (S)-t-BuPyOX | 3-methyl-3-phenylcyclopentan-1-one | 95 | 97.5:2.5 |

| 2 | 2-methylcyclopent-2-en-1-one | 4-methoxyphenylboronic acid | 10 mol% Pd(TFA)₂, 12 mol% (S)-t-BuPyOX | 3-(4-methoxyphenyl)-3-methylcyclopentan-1-one | 97 | 97.0:3.0 |

| 3 | 2-methylcyclopent-2-en-1-one | 4-fluorophenylboronic acid | 10 mol% Pd(TFA)₂, 12 mol% (S)-t-BuPyOX | 3-(4-fluorophenyl)-3-methylcyclopentan-1-one | 96 | 98.5:1.5 |

An alternative approach to functionalized chiral 1-tetralones is the organocatalytic asymmetric Tamura cycloaddition. acs.orgfigshare.com This reaction involves the cycloaddition of an enolizable cyclic anhydride, such as homophthalic anhydride, with an activated alkene. acs.orgresearchgate.net A significant development in this area is the use of α-branched nitroolefins as the dienophile, which directly installs a nitro group and a quaternary stereocenter at the α-position of the resulting this compound. acs.orgiitg.ac.inmaterialsciencejournal.org

The reaction is catalyzed by chiral bifunctional organocatalysts, particularly cinchona-derived squaramides. acs.orgmaterialsciencejournal.org These catalysts activate both the homophthalic anhydride and the nitroolefin through hydrogen bonding, controlling the facial selectivity of the cycloaddition. acs.org The process delivers highly functionalized this compound products with good diastereoselectivity and high enantioselectivity. acs.orgresearchgate.net The reaction is typically performed under mild conditions, for example, in diethyl ether at room temperature. acs.org The presence of molecular sieves has been observed to influence the enantiomeric excess of the product, depending on the specific nitroolefin substrate used. materialsciencejournal.org

Table 3: Organocatalytic Asymmetric Tamura Cycloaddition Data sourced from a representative study. acs.org

| Entry | α-Branched Nitroolefin | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | (E)-2-nitro-1,3-diphenylprop-1-ene | Cinchonidine-derived squaramide V | Diethyl Ether | 72 | 10:1 | 88 |

| 2 | (E)-1-(4-chlorophenyl)-2-nitro-3-phenylprop-1-ene | Cinchonidine-derived squaramide V | Diethyl Ether | 75 | 10:1 | 85 |

| 3 | (E)-1-(4-methylphenyl)-2-nitro-3-phenylprop-1-ene | Cinchonidine-derived squaramide V | Diethyl Ether | 68 | 8:1 | 86 |

The asymmetric hydrogenation of the ketone functionality in prochiral this compound derivatives is a direct and highly effective method for producing chiral 1-tetralols. Ruthenium(II) complexes featuring chiral ligands have proven to be exceptionally powerful catalysts for this transformation. bohrium.comnih.govcapes.gov.br

A notable system involves the combination of a RuCl₂(binap)(1,4-diamine) complex with a base like potassium tert-butoxide (t-C₄H₉OK) in an alcohol solvent such as isopropanol. bohrium.comnih.gov The replacement of conventional 1,2-diamine ligands with specific chiral 1,4-diamines, such as (R)-IPHAN, has been shown to overcome difficulties encountered with certain substrates and allows for high efficiency at low catalyst loadings (S/C ratios up to 55,000). bohrium.comresearchgate.netresearchgate.net This catalytic system can hydrogenate a variety of substituted 1-tetralones to afford the corresponding chiral alcohols with excellent yields and high enantiomeric excess (up to 99% ee). researchgate.netresearchgate.net

Furthermore, the RuPHOX-Ru catalyzed asymmetric hydrogenation of α-substituted tetralones proceeds via a dynamic kinetic resolution, providing access to chiral tetrahydronaphthols with high stereoselectivity. rsc.orgresearchgate.net Another effective method is the asymmetric transfer hydrogenation of arylidene-substituted tetralones using Noyori-Ikariya type Ru(II) complexes, which achieves a one-pot reduction of both the C=C and C=O bonds to yield cis-benzylic alcohols with high diastereomeric and enantiomeric ratios. acs.org

Table 4: Enantioselective Hydrogenation of this compound Derivatives with Ru(II) Complexes Data sourced from multiple studies. bohrium.comresearchgate.netnih.gov

| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Product | Yield (%) | ee (%) |

| This compound | (S)-XylBINAP/(R)-IPHAN-Ru | 1000 | 30 | (R)-1,2,3,4-tetrahydronaphthalen-1-ol | 99 | 99 |

| 5-Methoxy-1-tetralone | (S)-TolBINAP/(R)-IPHAN-Ru | 55,000 | 9 | (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | >99 | 98 |

| 7-Methyl-1-tetralone | (S)-XylBINAP/(R)-IPHAN-Ru | 1000 | 30 | (R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | >99 | 99 |

| 2-Methyl-1-tetralone (B119441) | (S)-BINAP/(S)-IPBAN-Ru | 1000 | 30 | (1R,2S)-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | 99 | 98 |

Chiral Resolution Techniques

While asymmetric catalysis provides direct access to enantiomerically enriched compounds, chiral resolution remains a vital and widely practiced technique for separating enantiomers from a racemic mixture, particularly on an industrial scale. ptfarm.pl

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful and widely used methods for the enantiomeric resolution of this compound derivatives. mdpi.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD or Chiralpak AD-RH columns), have demonstrated excellent enantioselectivity for various tetralone analogues. mdpi.comresearchgate.net The separation can be optimized by adjusting the mobile phase composition (e.g., mixtures of acetonitrile and water with additives like triethylamine (B128534) or acetic acid) and other chromatographic parameters like flow rate and temperature. researchgate.netresearchgate.net This technique is applicable on both analytical and preparative scales. mdpi.com

Besides HPLC, other methods include the use of mobile phase additives like carboxymethyl-β-cyclodextrin with a conventional C18 column, which can induce chiral recognition and separation. nih.gov Enzymatic kinetic resolution (EKR) has also been employed, where an enzyme, such as Lipase PS from Burkholderia cepacia, selectively catalyzes a reaction on one enantiomer of a racemic tetralone derivative, allowing for the separation of the unreacted enantiomer from the product. rsc.org For large-scale industrial applications, continuous processes like simulated moving bed (SMB) chromatography are preferred for their high productivity and efficiency in separating enantiomers, as demonstrated in the synthesis of the drug sertraline (B1200038), which involves the resolution of a tetralone intermediate. ptfarm.pl

Synthesis of Substituted this compound Derivatives

The versatile structure of this compound allows for the introduction of various functional groups, leading to a diverse range of derivatives with significant applications in organic synthesis.

Synthesis of Methoxy-1-Tetralones (e.g., 6-Methoxy-1-Tetralone (B92454), 8-Methoxy-1-Tetralone)

Methoxy-substituted 1-tetralones are valuable intermediates in the synthesis of biologically active molecules.

6-Methoxy-1-Tetralone:

A one-pot synthesis method for 6-methoxy-1-tetralone involves the reaction of anisole (B1667542) with an acylating agent in the presence of a Lewis acid like aluminum trichloride. semanticscholar.org The reaction proceeds through an intermediate which, without being isolated, is heated to induce cyclization and form the final product. semanticscholar.org This method is noted for its simplified procedure and improved yield. semanticscholar.org

Another approach is based on the Heck reaction. google.com 3-Methoxybenzyl chloride and ethyl acrylate (B77674) are reacted in the presence of a palladium acetate (B1210297) catalyst to form regioisomers of ethyl 4-(3-methoxyphenyl)butenoate. google.com Subsequent reduction of the double bond and ester hydrolysis yields 4-(3-methoxyphenyl)butanoic acid. google.com This acid is then cyclized using polyphosphoric ester (PPE) to produce 6-methoxy-1-tetralone, along with a smaller amount of the 8-methoxy isomer. google.com

Additionally, 6-methoxy-1-tetralone can be synthesized from methyl 4-(3-methoxyphenyl)butanoate using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which promotes intramolecular acylation. lookchemmall.com

8-Methoxy-1-Tetralone:

The synthesis of 8-methoxy-1-tetralone, which is not as readily available commercially as its isomers, has been achieved through several routes. google.com One efficient method involves a sequence of a palladium-mediated Heck cross-coupling reaction, catalytic hydrogenation, and an intramolecular acylation step mediated by Eaton's reagent or a Lewis acid. A key feature of this synthesis is the use of a bromine substituent on the benzene ring of the intermediate to direct the cyclization to the desired position, ortho to the methoxy (B1213986) group.

Another facile synthesis starts from m-methoxybenzaldehyde. google.com This is converted to 3-(3-methoxyphenyl)propanoic acid, which is then brominated. The resulting bromoacid undergoes cyclization with concentrated sulfuric acid. Subsequent decarboxylation yields a bromotetralone, which is then converted to 8-methoxy-1-tetralone via catalytic hydrogenation. google.com Other reported methods include the methylation of 8-hydroxy-1-tetralone and tandem Michael addition-Dieckmann condensation reactions. google.com

Synthesis of Halogenated 1-Tetralones (e.g., 7-Iodo-1-Tetralone)

Halogenated 1-tetralones serve as important precursors for introducing further functionalities via cross-coupling reactions.

The synthesis of 7-iodo-1-tetralone can be achieved through the iodination of this compound. This electrophilic aromatic substitution is typically performed using iodine in the presence of an oxidizing agent like nitric acid or hydrogen peroxide in a solvent such as acetic acid.

A multi-step synthesis provides an alternative route. 7-Nitro-1-tetralone is first reduced to 7-amino-1-tetralone. The amino group is then converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium. Subsequent treatment with potassium iodide (Sandmeyer reaction) introduces the iodine atom at the 7-position to yield 7-iodo-1-tetralone.

Synthesis of Nitro-1-Tetralones

Nitro-1-tetralones are key intermediates for the synthesis of amino-1-tetralones and other derivatives.

The direct nitration of this compound is a common method for producing nitro derivatives. The synthesis of 7-nitro-1-tetralone can be accomplished by treating this compound with a nitrating mixture of sulfuric acid and fuming nitric acid at low temperatures (at or below 0°C). The reaction conditions, such as addition time and acid exposure, are critical to prevent a decrease in product yield.

Intramolecular acylation of a suitable precursor is another route. For instance, 4-(4-nitrophenyl)butyric acid can be cyclized in the presence of polyphosphoric acid to yield 7-nitro-1-tetralone. Similarly, the reaction of 4-(2-nitrophenyl)butyric acid with fluorosulfonic acid can produce a mixture of 5-nitro- and 7-nitro-1-tetralone.

Furthermore, nitro-1-tetralones can be synthesized from nitrotetralin. Oxidation of 5-nitrotetralin using chromium trioxide in acetic acid can lead to a mixture of nitro-1-tetralone isomers, including the 5-nitro, 6-nitro, and 7-nitro derivatives.

Synthesis of Chalcone (B49325) Derivatives of this compound

Chalcones, characterized by the 1,3-diphenylprop-2-en-1-one backbone, are a class of compounds with significant biological activities. Chalcone derivatives of this compound are typically synthesized via the Claisen-Schmidt condensation reaction.

This reaction involves the base-catalyzed condensation of a substituted or unsubstituted this compound with an aromatic aldehyde. The α-hydrogen of the this compound is deprotonated by a base (such as sodium hydroxide or potassium hydroxide) to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to form the conjugated enone system characteristic of chalcones. The specific chalcone derivative produced depends on the substituents present on both the this compound and the aromatic aldehyde.

Synthesis of 2-Methyl-1-Tetralone

The introduction of a methyl group at the C-2 position of this compound is of interest for creating various pharmaceutical intermediates.

One common method is the direct methylation of this compound using a base and a methylating agent. However, this can lead to a mixture of mono- and di-methylated products. A more selective method involves the Friedel-Crafts reaction of benzene with α-methyl-γ-butyrolactone, which can produce 2-methyl-1-tetralone in high yield.

Another approach utilizes the Mannich reaction. This compound reacts with formaldehyde (B43269) and a secondary amine to form a Mannich base, 2-methylene-1-tetralone. This intermediate can then be isomerized to 2-methyl-1-naphthol (B1210624), or it can be reduced to yield 2-methyl-1-tetralone.

A process based on the Heck reaction has also been developed, where benzyl (B1604629) chloride reacts with ethyl methacrylate, followed by catalytic reduction and cyclization to give 2-methyl-1-tetralone. google.com

Synthesis of 4-Hydroxy-1-Tetralone

The 4-hydroxy-1-tetralone scaffold is found in several natural products.

An enantioselective approach to construct the 4-hydroxy-1-tetralone ring has been reported as part of the total synthesis of (+)-O-methylasparvenone. semanticscholar.org This involves the enantioselective alkynylation of an aldehyde, followed by a series of transformations to build the hydroxylated tetralone ring. semanticscholar.org

Biotransformation offers an alternative route. The microorganism Streptomyces griseus has been shown to catalyze the oxidation of naphthalene (B1677914) to produce 4-hydroxy-1-tetralone in good yield. The pathway is believed to proceed through 1-naphthol (B170400) and this compound as intermediates.

Synthesis of 4,7-Dimethyl-6-methoxy-1-tetralone

4,7-Dimethyl-6-methoxy-1-tetralone serves as the fundamental structural core of Aristelegone A, a natural product found in plants of the Aristolochiaceae family, which have been utilized in traditional Chinese medicine. wikipedia.org The synthesis of this derivative is a key step in the total synthesis of Aristelegone A and related compounds. While specific high-yield laboratory procedures are often proprietary or part of larger synthetic campaigns, the general approach typically involves the construction of the substituted tetralone ring system through methods like Friedel-Crafts acylation followed by cyclization.

Synthesis of 5,6-Dimethoxy-1-Tetralone

5,6-Dimethoxy-1-tetralone is a valuable intermediate in the synthesis of various pharmaceutical compounds. One established method for its preparation begins with 2,3-dimethoxybenzyl chloride. tandfonline.com The synthesis involves a multi-step sequence that culminates in the formation of the tetralone ring. An alternative approach has also been developed, based on the Heck reaction, to prepare 5,6-dimethoxy-1-tetralone. tandfonline.com

Conversion of this compound into Other Chemical Species

The reactivity of the carbonyl group and the adjacent methylene groups in this compound allows for its conversion into a variety of other important chemical structures. These transformations include reduction of the ketone and aromatization of the bicyclic system.

Reduction Reactions of the Carbonyl Group

The carbonyl group of this compound can be selectively reduced to either a hydroxyl group or completely removed to form a methylene group, depending on the reaction conditions and the reducing agent employed.

The reduction of this compound to 1-tetralol, a secondary alcohol, can be achieved through various methods. One effective method involves the use of calcium in liquid ammonia (B1221849) at -33 °C, which affords 1-tetralol in a high yield of 81%. wikipedia.org Another approach is a modified Birch reduction, where the addition of an aqueous ammonium chloride solution after the evaporation of ammonia leads to the formation of 1-tetralol. wikipedia.orgchemicalbook.com Biocatalytic methods have also been developed, utilizing microorganisms such as Lactobacillus paracasei BD101 as whole-cell biocatalysts for the enantioselective reduction of this compound to (R)-1-tetralol. nih.gov Studies have also explored a series of this compound derivatives and their reduction to the corresponding 1-tetralol compounds, noting a decrease in MAO inhibition potency upon reduction. nih.gov

The complete reduction of the carbonyl group of this compound to a methylene group, resulting in the formation of 1,2,3,4-tetrahydronaphthalene, can be accomplished via a Birch reduction. wikipedia.orgchemicalbook.comsmolecule.com This reaction is typically carried out using lithium in liquid ammonia. wikipedia.orgchemicalbook.com The process involves the reduction of the aromatic ring to a 1,4-cyclohexadiene (B1204751) structure, followed by the reduction of the ketone. pearson.com Studies on the Birch reductive alkylation of substituted α-tetralones have also been conducted to produce angularly substituted decalone systems. researchgate.net

Aromatization Reactions

The conversion of this compound to a fully aromatic naphthalene system is a significant transformation, providing a route to various important naphthalene derivatives.

One of the most commercially important applications of this compound is its aromatization to 1-naphthol. wikipedia.orgsmolecule.com This is typically achieved through catalytic dehydrogenation at high temperatures, often using a platinum catalyst at 200 to 450 °C. smolecule.com The resulting 1-naphthol is a precursor for the synthesis of insecticides like carbaryl (B1668338) and the beta-blocker propranolol. smolecule.com

Other methods for the aromatization of this compound and its derivatives have also been reported. For instance, the reaction of the oxime of this compound with acetic anhydride leads to the aromatization of the cycloalkanone ring, forming N-(1-naphthyl)acetamide. wikipedia.org Additionally, the reaction of this compound with methanol at high temperatures (270-290 °C) can yield 2-methyl-1-naphthol through dehydrogenation and formation of the aromatic naphthalene ring. wikipedia.org Research has also shown that this compound-2-carboxylates can undergo aromatization under basic conditions with blue light irradiation to yield 1-hydroxy-2-naphthoates. researchgate.net Various other methods involving different reagents and conditions have been explored for the aromatization of substituted tetralones. materialsciencejournal.orgresearchgate.netcsic.es

Formation of Naphthalene Ring System

The conversion of this compound and its derivatives into the naphthalene ring system is a significant transformation in organic synthesis. csic.es This aromatization can be achieved under both acidic and basic conditions. csic.es For instance, treating this compound derivatives with p-toluenesulfonic acid (PTSA) in refluxing toluene (B28343) can yield the corresponding naphthols. csic.es The stability of the naphthalene system often drives these reactions, although harsh conditions can sometimes lead to non-regioselective outcomes. csic.es The nature of the substituents on the this compound ring can influence the ease of aromatization. csic.es

Another method involves the dehydrogenation of this compound. This can be accomplished using a palladium-on-carbon (Pd/C) catalyst. core.ac.uk The process typically involves the removal of two molecules of hydrogen to form the aromatic naphthalene ring. stackexchange.com This reaction is often driven to completion by the removal of hydrogen gas from the reaction vessel. stackexchange.com

Formation of 2-Methyl-1-naphthol from this compound and Methanol

A notable application of this compound is its conversion to 2-methyl-1-naphthol. This transformation can be achieved in a one-step vapor-phase reaction by reacting this compound with methanol. core.ac.ukwikipedia.org The reaction, conducted at temperatures between 270-290 °C, involves both dehydrogenation and the formation of the aromatic naphthalene ring, resulting in a 66% yield of 2-methyl-1-naphthol. wikipedia.org Methanol serves as both a diluent and a methylating agent in this process. researchgate.netresearchgate.net The reaction can proceed via two main pathways: the methylation of this compound to 2-methyl-1-tetralone followed by dehydrogenation, or the dehydrogenation of this compound to 1-naphthol followed by methylation. core.ac.uk Both the methylation and dehydrogenation steps can proceed with high conversion and selectivity (90–97%) over specific catalysts. researchgate.netresearchgate.net Modified iron oxide is effective for methylation, while palladium supported on activated carbon is used for dehydrogenation. researchgate.netresearchgate.net

Oxime Reactivity leading to Aromatization

The oxime of this compound serves as a versatile intermediate for the synthesis of naphthalene derivatives. wikipedia.org When this compound oxime is treated with acetic anhydride, it undergoes aromatization of the cycloalkanone ring to produce N-(1-naphthyl)acetamide. wikipedia.org This reaction is a variation of the Semmler–Wolff reaction. acs.org The conditions for this aromatization can be improved to achieve higher yields. acs.org Palladium-catalyzed methods have also been developed for the aromatization of this compound oximes to yield 1-aminonaphthalene derivatives. nih.gov Different activating groups on the oxime, such as O-pentafluorobenzoyl and O-pivaloyl, have been shown to be effective in promoting this transformation. nih.gov

Arylation Reactions (e.g., Ruthenium(II)-catalyzed Arylation)

Ruthenium(II)-catalyzed arylation offers a direct method for the C-H functionalization of this compound. wikipedia.org Specifically, the arylation of the ortho C-H bond of this compound with an arylboronate, such as phenylboronic acid neopentyl glycol ester, can produce 8-phenyl-1-tetralone in yields up to 86%. wikipedia.orgchemicalbook.com This reaction is catalyzed by complexes like carbonyldihydridotris(triphenylphosphine)ruthenium(II) (RuH₂(CO)(PPh₃)₃). orgsyn.org The reaction is typically carried out at elevated temperatures, with pinacolone (B1678379) often used as a solvent. orgsyn.org A key advantage of this method is its tolerance of various functional groups on the aromatic ketone. orgsyn.org

Multi-component Reactions (e.g., with 5-aminotetrazole (B145819) and aromatic aldehydes)

This compound can participate in multi-component reactions (MCRs) to construct complex heterocyclic systems. wikipedia.org For example, the reaction of this compound, 5-aminotetrazole, and an aromatic aldehyde under microwave irradiation in an acidic medium leads to the formation of 7-aryl-5,6,7,12-tetrahydrobenzo[h]tetrazolo[5,1-b]quinazolines. researchgate.net These reactions, which can yield products in the range of 5–52%, provide an efficient route to novel four-membered heterocyclic ring systems. wikipedia.orgresearchgate.net The use of microwave irradiation can facilitate these transformations. wikipedia.orgchemicalbook.com 5-Aminotetrazole acts as a binucleophilic reagent in these condensations. researchgate.net

Reactions with Potassium Hydroxide-Sodium Hydroxide Mixtures

Information specifically detailing the reaction of this compound with potassium hydroxide-sodium hydroxide mixtures was not available in the search results. However, related reactions involving strong bases have been documented. For instance, the aromatization of this compound tosyl oxime to an aminonaphthalene has been achieved using potassium hydroxide in refluxing methanol. nih.gov Additionally, the Claisen-Schmidt reaction between α-tetralone and aldehydes to form condensates is carried out in an alkaline medium, which can be prepared using strong bases like sodium hydroxide. tandfonline.com

Conversion of Tetralone Oximes to Primary Anilines (Semmler-Wolff Reactions)

The Semmler-Wolff reaction, also known as Semmler-Wolff aromatization, is a chemical reaction that converts α,β-unsaturated cyclohexenyl ketoximes into the corresponding aromatic primary amines. researchgate.net When applied to this compound oxime and its derivatives, this reaction provides a synthetic route to 1-aminonaphthalenes (α-naphthylamines). rsc.orgijsrp.org

Historically, the reaction was conducted under harsh acidic conditions, typically involving the use of anhydrous hydrogen chloride gas in a solution of acetic acid and acetic anhydride at elevated temperatures. ijsrp.orgnih.gov These forcing conditions often resulted in moderate to low yields of the desired aniline (B41778) product, with the Beckmann rearrangement emerging as a significant side reaction. nih.gov The traditional method could also lead to acetylated aniline byproducts, requiring a subsequent hydrolysis step to yield the primary aniline. nih.gov It was noted that ortho-substituents on the tetralone ring could favor the Beckmann rearrangement over the desired aromatization. ijsrp.org

Modern advancements have led to the development of more efficient and milder catalytic systems. Homogeneous palladium catalysts, for instance, have been successfully employed for the Semmler-Wolff-type conversion of this compound O-pivaloyl oximes to 1-aminonaphthalenes. nih.govacs.orgnih.gov This updated methodology demonstrates greater functional group compatibility and generally provides higher product yields compared to the classical approach. rsc.org

The mechanism of the palladium-catalyzed reaction is proposed to initiate with the oxidative addition of the oxime's N–O bond to a Pd(0) complex, such as Pd⁰(PCy₃)₂ (where Cy is cyclohexyl). nih.govacs.org This step forms an imino-Pd(II) intermediate. Subsequent tautomerization yields an enamine-derived amido-Pd(II) species, which then undergoes dehydrogenation to afford the final aromatic primary amine product. rsc.orgnih.gov The use of O-pivaloyl oxime derivatives has been found to be particularly effective for this transformation. rsc.org

Table 1: Selected Examples of Pd-Catalyzed Semmler-Wolff Reaction of Tetralone Oxime Derivatives Note: This table is illustrative. Specific yields can vary based on precise reaction conditions.

| Substrate (O-Pivaloyl Oxime) | Product | Typical Catalyst System | Reported Yield |

| This compound pivaloyl oxime | 1-Aminonaphthalene | Pd(0)/PCy₃ | Moderate to Excellent rsc.orgnih.gov |

| Substituted this compound pivaloyl oximes | Substituted 1-Aminonaphthalenes | Pd(0)/PCy₃ | Generally Good nih.gov |

| 2-Tetralone pivaloyl oxime | 2-Aminonaphthalene | Pd(0)/PCy₃ | Low Yield (32%) nih.gov |

Transfer Hydrogenation Reactions using this compound as Dihydrogen Source

Transfer hydrogenation is a powerful reduction technique where hydrogen atoms are transferred from a donor molecule to a substrate, bypassing the need for pressurized hydrogen gas. rsc.org Recent research has identified this compound as a novel and effective dihydrogen source for certain transfer hydrogenation reactions, particularly under metal-free conditions. rsc.orgrsc.org

An unprecedented transfer hydrogenation reaction catalyzed by trifluoromethanesulfonic acid (TfOH) utilizes this compound to reduce a variety of unsaturated compounds. rsc.orgrsc.org This method has proven successful for the reduction of various alkenes and derivatives of triphenylmethane (B1682552) and diphenylmethane, affording the hydrogenated products in good yields. rsc.org The process is notable for its simplicity, avoiding the use of metal catalysts and other additives. rsc.org

Mechanistic studies involving deuterium (B1214612) labeling have provided insight into the hydrogen transfer process. rsc.orgrsc.org In the TfOH-catalyzed system, the reaction proceeds through a distinct pathway:

The α-hydrogen of this compound is donated as a proton to the alkene substrate, generating a carbocation intermediate. rsc.org

This carbocation then captures a hydride (H⁻) that originates from the β-position of the this compound molecule. rsc.org

Concurrently, the this compound molecule, having lost a proton and a hydride, undergoes tautomerization and aromatization to form 1-naphthol. rsc.org

This discovery highlights the potential of ketones like this compound to serve as dihydrogen sources in reduction reactions. rsc.org In a different context, the conversion of this compound to 1-naphthol and subsequently to naphthalene over a zeolite catalyst can be used as an indicator of the hydrogen-donating capability of other hydrocarbons present in the reaction mixture. ou.edu In such cases, the naphthol formed from this compound acts as a hydrogen acceptor. ou.edu

Table 2: Scope of TfOH-Catalyzed Transfer Hydrogenation using this compound as the Dihydrogen Source

| Substrate Class | Product Class | Catalyst | Key Features |

| Alkenes | Alkanes | TfOH | Metal-free; Good yields rsc.orgrsc.org |

| Triphenylmethyl derivatives | Triphenylmethane derivatives | TfOH | Metal-free; Efficient reduction rsc.org |

| Diphenylmethyl derivatives | Diphenylmethane derivatives | TfOH | Metal-free; Efficient reduction rsc.org |

Mechanistic Studies and Reaction Pathways

Radical Intermediates in Synthesis and Transformations

Radical intermediates play a significant role in several synthetic transformations involving 1-tetralone. For instance, the synthesis of 1-tetralones from O-phenyloximes under microwave irradiation proceeds through the homolysis of the N–O bond, leading to the formation of an iminyl radical. This is followed by a 1,5-hydrogen atom transfer (HAT) and subsequent cyclization of the resulting radical intermediate onto the aromatic ring. acs.orgnih.gov The presence of a Lewis acid, such as InCl₃·H₂O, can facilitate the HAT step by coordinating to the iminyl radical. acs.orgnih.gov

Another example is the photocatalytic chemodivergent synthesis of 1-tetralones and 1-pyrrolines. nih.govfrontiersin.org This process involves an intermolecular radical addition of an alkyl bromide to a vinyl azide, generating an iminyl radical. This radical then undergoes a 1,5-HAT to form a more stable benzylic radical. nih.govfrontiersin.org The subsequent reaction pathway, leading to either a this compound or a 1-pyrroline, is controlled by the choice of photocatalyst and additives. nih.govfrontiersin.org In the pathway to this compound, the benzylic radical undergoes a 6-endo-trig cyclization onto the phenyl ring. nih.govfrontiersin.org

The synthesis of (±)-10-norparvulenone also features a radical-mediated step. The process involves the radical addition of a xanthate onto vinyl pivalate, initiated by dilauroyl peroxide (DLP), which ultimately leads to the formation of a bicyclic tetralone intermediate. semanticscholar.org Furthermore, the room-temperature oxidation of tetralin to this compound can be achieved using in-situ generated acylperoxy radicals from trimethylacetaldehyde (B18807) and dioxygen. scirp.org

A proposed mechanism for the silver-catalyzed ring expansion of tertiary cyclobutanols to yield 1-tetralones involves a cyclobutoxy radical intermediate. ccsenet.org

Solvent Effects on Reaction Selectivity and Mechanism

The choice of solvent can significantly influence the selectivity and mechanism of reactions involving this compound. For instance, in the aerobic α-hydroxylation of 2-methyl-1-tetralone (B119441), ionic liquids (ILs) based on 1-alkyl-3-methylimidazolium tetrafluoroborates have been shown to generate considerable product yields. rsc.orgresearchgate.net The local polarity within the IL, as indicated by the ET(30) value, is a critical factor affecting the reaction rate. rsc.org It is suggested that the mesoscopic structures in ILs influence the substrate distribution, and the resulting local polarity affects the activation of the 2-methyl-1-tetralone. rsc.org

In a study on the boron tribromide-mediated C-C bond formation in cyclic ketones, the suitability of various solvents was examined. researchgate.net Toluene (B28343) was found to be the optimal solvent, yielding the desired product, while the reaction did not proceed in other solvents like benzene (B151609), tetrahydrofuran (B95107) (THF), dioxane, and ethanol. researchgate.net

Furthermore, an unprecedented 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines derived from this compound is promoted by the hydrogen-bonding properties of hexafluoroisopropanol (HFIP). nih.gov A switch from the conventional 3,6-cycloaddition to the formal 1,4-cycloaddition is observed as the pKa of the solvent decreases, highlighting the crucial role of solvent-tetrazine hydrogen bonding in controlling the reaction's selectivity. nih.gov

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms involving this compound.

Density Functional Theory (DFT) calculations have been widely applied to investigate various reactions of this compound and its derivatives. For example, DFT has been used to study the mechanism of asymmetric α-hydroxylation of tetralone-derived β-ketoesters, helping to understand the origin of stereocontrol. researchgate.net In another study, DFT calculations were employed to examine the spin-forbidden addition of molecular oxygen to a stable enol intermediate formed during the decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid. mdpi.com These calculations evaluated two possible pathways, the CO-pathway and the OOH-pathway, for the formation of 2-hydroperoxy-2-methyl-1-tetralone. mdpi.com

DFT has also been used to support proposed reaction mechanisms, such as in a light-induced intramolecular hydroacylation of ortho-allylbenzaldehydes to form 1-tetralones, where deuteration and radical-clock experiments were complemented by DFT calculations. rsc.org Additionally, the activation energies of the reaction of protonated indanones and indenols in aldol (B89426) condensation reactions have been calculated using DFT/B3LYP with the PCM solvation model, showing that both electron-donating and electron-withdrawing groups at the C(5) position retard the rate of cyclotrimerization. researchgate.net

In the synthesis of a this compound condensate, (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one, DFT computations were used to study the molecular structure and properties of the compound. tandfonline.com Furthermore, DFT calculations have been used to predict reactive sites in 6-fluoro-1-tetralone.

Molecular modeling techniques, including molecular docking, have been utilized to investigate the interactions of this compound derivatives with biological targets. For instance, molecular docking studies were performed on 6-methoxy-1-tetralone (B92454) derivatives to understand their binding as cholinesterase inhibitors. researchgate.net Similarly, the binding modes of exocyclic α,β-unsaturated ketones derived from this compound to the acetylcholinesterase enzyme active site were investigated using molecular modeling. researchgate.net

In the context of catalyst design, molecular modeling using DFT/CAM-B3LYP at the 6-311++G(d,p) level of theory was used to understand the orientation of a sulphonato-salen-nickel(II) complex within a layered double hydroxide (B78521) host, which serves as a catalyst for the oxidation of tetralin to this compound. scirp.org

Hydrogen Atom Transfer (HAT) Processes

Hydrogen Atom Transfer (HAT) is a key mechanistic step in several reactions for the synthesis of this compound. A notable example is the photocatalytic synthesis of 1-tetralones and 1-pyrrolines, which proceeds via an iminyl radical-mediated 1,5-HAT. nih.govfrontiersin.org This process enables a switchable distal C(sp³)–H functionalization. nih.govfrontiersin.org Similarly, a light-induced intramolecular hydroacylation of ortho-allylbenzaldehydes to form 1-tetralones involves a 1,5-HAT as a crucial step in the proposed mechanistic pathway. rsc.org

Another method for synthesizing 1-tetralones involves the microwave-promoted reaction of O-phenyloximes. This transformation proceeds through N–O homolysis, followed by a 1,5-HAT and cyclization of a radical intermediate. acs.orgnih.gov A triflic acid (TfOH)-catalyzed transfer hydrogenation reaction has also been developed using this compound as a novel dihydrogen source for the reduction of various alkenes. Deuterium (B1214612) labeling experiments indicated that the α-hydrogen of this compound is donated as a proton to the alkene, which is followed by a hydride capture from the β-hydrogen of this compound. rsc.org

Stereochemical Control in Asymmetric Reactions

The development of methods for the stereochemical control in asymmetric reactions to produce enantiomerically enriched this compound derivatives is an active area of research.

Copper-catalyzed asymmetric hydrogenation of 2-substituted-1-tetralones via dynamic kinetic resolution (DKR) has also been reported. rsc.org This process can create two contiguous stereogenic centers with high diastereomeric and enantiomeric ratios. rsc.org The use of tunable heterophosphole dimeric ligands was key to the success of this transformation. rsc.org